Tetrachlorophthalic acid

Description

Historical Perspectives and Early Research Trajectories

The first synthesis of tetrachlorophthalic acid and some of its salts was reported in the late 19th century. Early research primarily focused on the fundamental understanding of its chemical properties and synthesis. The chlorination of phthalic anhydride (B1165640) was an early method explored for its production. solubilityofthings.com These initial studies laid the groundwork for its later industrial-scale manufacture and application. In the mid-20th century, detailed investigations into the physical and chemical properties of TCPA and its anhydride form, including solubility and reactivity, were conducted. A notable publication in 1947 in Industrial & Engineering Chemistry provided a comprehensive discussion on the properties and solubilities of tetrachlorophthalic anhydride and its corresponding acid and salts, indicating a growing interest in its practical applications.

Evolution of Research Interests in this compound

The trajectory of research on this compound has evolved significantly over the decades. Following the initial phase of fundamental characterization, the mid-20th century saw a surge in research focused on its industrial applications. A significant milestone in the 1950s and 1960s was the development and refinement of manufacturing processes for tetrachlorophthalic anhydride (TCPA), its immediate precursor. ontosight.ai This led to its widespread use as a key component in various industrial products.

The primary application that drove research during this period was its use as a flame retardant in plastics, including epoxy resins, polyesters, and polyurethanes. nih.gov Its chlorinated structure was found to enhance the thermal stability and fire resistance of these materials. solubilityofthings.com Concurrently, its role as a raw material for producing dyes and pigments, such as perylene (B46583) and quinophthalone dyes, and isoindolinone pigments, became another significant area of investigation. epo.org

In recent years, research interests have diversified further. While its use in polymers remains relevant, there is a growing focus on more specialized and high-performance applications. This includes the development of advanced materials with enhanced properties and the exploration of its derivatives in medicinal chemistry. mdpi.comontosight.ai Furthermore, as with many chlorinated compounds, the environmental fate and potential ecological impact of TCPA have become subjects of academic scrutiny. solubilityofthings.comnih.gov

Contemporary Significance and Emerging Research Frontiers

In the 21st century, this compound and its derivatives continue to be of significant interest to the research community, with a notable increase in publications in recent years. ontosight.ai The contemporary significance of TCPA is marked by its application in advanced materials science and its potential in the biomedical field.

Advanced Materials: Researchers are actively exploring the use of TCPA to enhance the performance and durability of various materials. ontosight.ai Its incorporation into polymer matrices can significantly improve thermal stability and chemical resistance. solubilityofthings.comontosight.ai Recent research has also investigated its use in creating environmentally friendly alkyd nanocomposites for "greener" coatings and in directing crystal packing in supramolecular chemistry through halogen bonding. scispace.comrsc.org

Biomedical Applications: An emerging and promising research frontier is the use of this compound derivatives in medicinal chemistry. Scientists are synthesizing and evaluating novel compounds derived from TCPA for their potential biological activities. Studies have explored the synthesis of tetrachlorophthalimides and their analogues for their potential as glycosidase inhibitors and for their anticancer properties, particularly in the context of Boron Neutron Capture Therapy. mdpi.com Other research has focused on the synthesis of substituted this compound monoamides and other derivatives to investigate their antibacterial and anti-inflammatory activities. researchgate.netresearchgate.netresearchgate.net These studies open up new avenues for the development of novel therapeutic agents.

Detailed Research Findings

The following table summarizes key research findings related to the synthesis and application of this compound and its derivatives.

| Research Area | Key Findings |

| Synthesis | Early methods involved the chlorination of phthalic anhydride. solubilityofthings.com Modern synthesis can involve the reaction of tetrachlorophthalic anhydride with various reagents under specific conditions to yield derivatives with desired properties. For instance, acylating primary amines with tetrachlorophthalic anhydride under mild conditions produces this compound derivatives. researchgate.net The synthesis of 2,3,4,5-tetrachlorobenzamides has been achieved through the decarbonylation/decarboxylation of borylated 2,3,4,5-tetrachlorophthalimide. mdpi.com |

| Polymer and Materials Science | Tetrachlorophthalic anhydride is a key raw material for flame-retardant polyesters, polyurethanes, and polyols. epo.org It is also used in the production of perylene and quinophthalone dyes for coloring resins, and isoindolinone pigments for coatings and printing inks. epo.org Research has shown that tetrachlorophthalic anhydride-based alkyd resins exhibit fire-retardant properties. scispace.com |

| Medicinal Chemistry | Derivatives of this compound have shown potential biological activity. Borylated 2,3,4,5-tetrachlorobenzamides have been found to possess good to weak potencies in the inhibition of glycosidases and have shown potency in the growth inhibition of cancer cell lines. mdpi.com Certain substituted this compound monoamides, such as 2-hydroxyphenylamide of this compound, have demonstrated antimicrobial effects. researchgate.net |

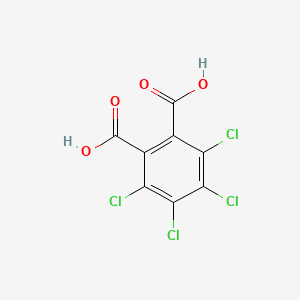

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6-tetrachlorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHHYIOUKQNLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4O4 | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060896 | |

| Record name | Tetrachlorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrachlorophthalic acid is a colorless plates. (NTP, 1992) | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Sparingly soluble (NTP, 1992) | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

632-58-6, 110471-67-5 | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachlorophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalic acid, 3,4,5,6-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110471675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrachlorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachlorophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0ENH3M7X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

208 °F (NTP, 1992) | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Reaction Mechanisms of Tetrachlorophthalic Acid

Established Synthetic Pathways to Tetrachlorophthalic Acid

The formation of this compound is accomplished through several established chemical routes. The most common and industrially significant pathways begin with a pre-synthesized chlorinated precursor, tetrachlorophthalic anhydride (B1165640), which is then converted to the target dicarboxylic acid. An alternative approach involves the multi-step chlorination of phthalic anhydride.

Synthesis from Tetrachlorophthalic Anhydride

The conversion of tetrachlorophthalic anhydride to this compound is a crucial step that involves the opening of the anhydride ring. This is typically achieved through reactions with water or alkaline solutions.

Hydrolysis of Tetrachlorophthalic Anhydride

Tetrachlorophthalic anhydride can be converted to this compound through direct hydrolysis. The reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. This leads to the opening of the cyclic anhydride ring to form the corresponding dicarboxylic acid.

The reaction with water can be slow but is accelerated by the presence of acids or by an increase in temperature. chemicalbook.com This process is a standard method for converting cyclic dicarboxylic anhydrides into their acid forms. prepchem.com

Reaction with Sodium Hydroxide (B78521)

A common method for synthesizing this compound derivatives involves the use of a sodium hydroxide solution. In this process, tetrachlorophthalic anhydride is added to an aqueous solution of sodium hydroxide. researchgate.netgoogle.com The hydroxide ions act as a potent nucleophile, rapidly attacking the anhydride ring to form the disodium (B8443419) salt of this compound. The reaction mixture is typically heated to ensure completion. google.com Subsequent acidification of the solution with a mineral acid, such as hydrochloric acid, protonates the carboxylate groups, leading to the precipitation of this compound. google.com

The table below summarizes the reagents and conditions for this conversion.

| Reactant | Reagent | Solvent | Temperature (°C) | Duration | Product |

| Tetrachlorophthalic Anhydride | Sodium Hydroxide | Water, Ethylene (B1197577) Glycol | 95 - 98 | Not Specified | Disodium salt of this compound |

| Tetrachlorophthalic Anhydride | Sodium Hydroxide, Zinc Powder | 10% Aqueous NaOH | 60 | 4 hours | 3,4,6-Trichlorophthalic Acid |

Role of Ethylene Glycol in Synthesis

In certain synthetic preparations, ethylene glycol is added to the aqueous sodium hydroxide solution before the introduction of tetrachlorophthalic anhydride. researchgate.net Ethylene glycol serves primarily as a high-boiling point solvent. Its inclusion allows the reaction to be conducted at higher temperatures than would be possible with water alone, which can increase the reaction rate and ensure the complete dissolution and reaction of the starting materials. researchgate.net While ethylene glycol can react with anhydrides to form esters, in this context, its main function is to act as a solvent and reaction medium facilitator under basic conditions. researchgate.net

Derivatization from Tetrachloro(trichloromethyl)benzene

The synthesis of this compound starting from a tetrachloro-substituted benzene (B151609) ring bearing two trichloromethyl groups is not a widely documented pathway in the reviewed scientific literature. Typically, the hydrolysis of a trichloromethyl group on a benzene ring yields a single carboxylic acid group. For example, the hydrolysis of tetrachloro(trichloromethyl)benzene would be expected to form a tetrachlorobenzoic acid. The formation of a dicarboxylic acid would necessitate a starting material with two trichloromethyl groups, such as a tetrachloro-bis(trichloromethyl)benzene, which would then undergo hydrolysis.

Chlorination of Phthalic Anhydride as a Precursor

Tetrachlorophthalic anhydride, the direct precursor for this compound, is commonly synthesized via the chlorination of phthalic anhydride. This electrophilic substitution reaction can be carried out under various conditions, which are broadly categorized into solvent, melt, and gas-phase methods.

The direct chlorination in a solvent often employs fuming sulfuric acid or chlorosulfonic acid, with a catalyst such as iodine or iodine chloride. The reaction proceeds by introducing dry chlorine gas into the solution containing phthalic anhydride, with the temperature controlled over an extended period.

Alternatively, a melting method involves passing chlorine gas through molten phthalic anhydride in the presence of a catalyst like iron(III) chloride (FeCl₃) or molybdenum chlorides. High-temperature gas-phase chlorination is another viable, though less common, method. The choice of catalyst and conditions significantly impacts the reaction rate and the purity of the resulting tetrachlorophthalic anhydride.

The table below provides a comparative overview of different chlorination methods for synthesizing the tetrachlorophthalic anhydride precursor.

| Method | Solvent | Catalyst | Temperature (°C) | Key Features |

| Solvent Method | Fuming Sulfuric Acid / Chlorosulfonic Acid | Iodine or Iodine Chloride | 100 - 150 | Good yields, but generates significant acid waste. |

| Melt Method | None (Molten Phthalic Anhydride) | Molybdenum Chlorides | 150 - 275 | A simple, direct method with high conversion rates. |

| Gas Phase | None | FeCl₃, CoCl₂ | 200 - 400 | High-temperature process. |

Utilization of Chlorosulfonic Acid as Solvent

The synthesis of tetrachlorophthalic anhydride, a direct precursor to this compound, is frequently carried out via the direct chlorination of phthalic anhydride. In this process, chlorosulfonic acid is often employed as a reaction solvent. This solvent provides a suitable medium for the reactants, facilitating the electrophilic substitution reaction on the benzene ring of the phthalic anhydride molecule. The use of chlorosulfonic acid is a key feature of the "solvent method," which is one of the primary techniques for direct chlorination, alongside methods using fuming sulfuric acid. This approach is noted to be an improvement over older methods that generated large amounts of spent acid and had low molar yields.

Catalytic Systems in Chlorination (e.g., Iodine Chloride, Molybdenum)

To facilitate the chlorination of phthalic anhydride, specific catalytic systems are employed to enhance the reaction rate and efficiency. The reaction mechanism is an electrophilic substitution on the aromatic ring. Commonly used catalysts include iodine, iodine chloride, or molybdenum compounds. These catalysts function as halogen carriers, activating the elemental chlorine to generate a more potent electrophile that can attack the electron-rich aromatic ring of phthalic anhydride. The use of iodine chloride or molybdenum in a chlorosulfonic acid solvent system has been shown to be effective for this transformation under normal pressure.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity of tetrachlorophthalic anhydride is crucial for its industrial application. This is accomplished through the careful optimization of reaction conditions. Key parameters that are controlled include reaction temperature, molar ratios of reactants and catalysts, and post-synthesis purification methods.

One patented method outlines specific molar ratios and temperature ranges for the chlorination of phthalic anhydride in chlorosulfonic acid, which are detailed in the table below. The reaction is typically conducted at temperatures ranging from 60°C to 170°C under normal pressure. Following the reaction, the solvent and catalyst can be recovered through distillation, which helps to reduce production costs and minimize waste. Yields of over 90% of the theoretical value have been reported using optimized processes.

Table 1: Optimized Reaction Conditions for Tetrachlorophthalic Anhydride Synthesis

| Parameter | Value/Ratio | Source |

|---|---|---|

| Reactant Molar Ratio (Phthalic Anhydride : Iodine Chloride : Chlorine : Chlorosulfonic Acid) | 1 : (0.01-0.25) : (4-12) : (2-15) |

Purity is a significant concern, as byproducts such as hexachlorobenzene (B1673134) (HCB) can form during the synthesis. Purification techniques are therefore essential. One approach involves heating the crude product in the presence of chlorine gas and a catalyst within a specific temperature range (e.g., 50°C to 100°C) to selectively decompose the HCB impurity without significantly degrading the desired tetrachlorophthalic anhydride product.

Novel and Advanced Synthetic Approaches

Beyond traditional methods, research into novel and advanced synthetic routes aims to improve efficiency, selectivity, and the environmental profile of this compound and its derivatives.

Subcritical Water/Acetic Acid Reactions for this compound Formation

The synthesis of this compound specifically through reactions in subcritical water and acetic acid is not extensively documented in publicly available research. While subcritical and supercritical water have been explored for the synthesis of other aromatic acids, such as terephthalic acid from p-xylene, specific conditions and outcomes for the formation of this compound via this method are not detailed in the provided search results.

Selective Hydrodechlorination of Tetrachlorophthalic Anhydride for Derivatives

A significant advanced approach involves the synthesis of valuable derivatives from tetrachlorophthalic anhydride through selective hydrodechlorination. This method allows for the controlled removal of specific chlorine atoms from the aromatic ring to produce less-chlorinated phthalic acid or anhydride derivatives. For instance, 3,6-dichlorophthalic acid can be synthesized by the hydrodechlorination of tetrachlorophthalic anhydride. This process involves reacting a derivative, such as tetrachloro-N-phenylphthalimide, with zinc dust in an aqueous sodium hydroxide solution. The reaction selectively removes chlorine atoms at the 4- and 5-positions of the phthalimide (B116566) ring system. This method provides a pathway to chlorinated phthalic acid derivatives that may be difficult to obtain through direct chlorination due to challenges in controlling isomer formation.

Green Chemistry Approaches in this compound Synthesis

Efforts to develop more environmentally benign synthetic routes for chlorinated phthalic anhydrides align with the principles of green chemistry. These approaches focus on reducing hazardous waste, minimizing energy consumption, and using safer reagents.

One such approach is photochlorination , where phthalic anhydride in the vapor phase is reacted with chlorine gas under irradiation with light, typically ultraviolet light. This process can be conducted without a catalyst and allows for the production of various chlorinated derivatives, including tetrachlorophthalic anhydride, by adjusting the ratio of chlorine to phthalic anhydride and the reaction conditions.

Microwave-assisted synthesis represents another green chemistry technique that could be applied to this process. Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. While specific studies on the microwave-assisted synthesis of this compound are not detailed, the successful application of this technology for synthesizing related compounds, such as N-arylphthalamic acids and phthalimide derivatives, suggests its potential applicability.

Furthermore, a broader green approach involves the sustainable production of the starting material, phthalic anhydride , from renewable biomass-derived sources like furan (B31954) and maleic anhydride. By making the precursor "green," the entire life cycle and synthesis of its derivatives, including this compound, become more sustainable.

Mechanistic Investigations of this compound Reactions

The reactivity of this compound and its anhydride is fundamentally governed by the principles of nucleophilic acyl substitution. The electron-withdrawing nature of the four chlorine atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbons, making them susceptible to attack by nucleophiles.

Nucleophilic Attack in Phthalamic Acid Formation

The formation of phthalamic acids from tetrachlorophthalic anhydride is a classic example of nucleophilic acyl substitution. libretexts.orgchemguide.co.uk The reaction is initiated by the attack of a nucleophile, typically an amine, on one of the carbonyl carbons of the anhydride. libretexts.orgsaskoer.ca This initial attack results in the formation of a tetrahedral intermediate. vanderbilt.eduresearchgate.net

The general mechanism can be described in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the tetrachlorophthalic anhydride. This leads to the formation of a tetrahedral alkoxide intermediate. libretexts.orgsaskoer.ca

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen atom. libretexts.org

Ring Opening: The tetrahedral intermediate collapses, and the bond between the carbonyl carbon and the ring oxygen is cleaved. This results in the opening of the anhydride ring and the formation of a carboxylate and an amide group.

Protonation: The carboxylate group is subsequently protonated, often by a proton source in the reaction medium, to yield the final phthalamic acid derivative.

This reaction pathway is common for the reaction of cyclic anhydrides with various nucleophiles, including amines and thiosemicarbazide, leading to the formation of dicarboxylic acid derivatives. mdpi.comnih.gov

Reaction of Tetrachlorophthalic Anhydride with Amines

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Nucleophilic attack of the amine on a carbonyl carbon. | Tetrahedral alkoxide intermediate |

| 2 | Proton transfer from the amine nitrogen to the alkoxide oxygen. | Zwitterionic intermediate |

| 3 | Ring-opening of the anhydride. | Carboxylate and amide functionalities |

| 4 | Protonation of the carboxylate. | Phthalamic acid product |

Acyl Substitution Reactions

Acyl substitution reactions are central to the chemistry of this compound and its derivatives. youtube.comlibretexts.org These reactions proceed through a nucleophilic addition-elimination mechanism. masterorganicchemistry.comuomustansiriyah.edu.iq The general principle involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. vanderbilt.edu

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters > amides. vanderbilt.edu Tetrachlorophthalic anhydride, being an acid anhydride, is quite reactive and can be converted into various other derivatives. For instance, it reacts with alcohols to form esters and with amines to form amides. vanderbilt.educhemcess.com

The reaction with a carboxylate anion can lead to the formation of a different acid anhydride. uomustansiriyah.edu.iq These transformations are fundamental in synthesizing a wide array of compounds from this compound.

Decarbonylation Processes in Derivative Synthesis

Decarbonylation, the removal of a carbonyl group, is a significant process in the synthesis of certain derivatives from this compound. While direct decarbonylation of this compound itself is not a common reaction, related decarboxylation processes are crucial in transforming its derivatives.

For instance, the synthesis of certain aromatic compounds can involve a decarboxylation step. kuleuven.be In some synthetic pathways, a carboxylic acid group, derived from this compound, can be removed. This can occur under specific conditions, often involving heat or a catalyst. For example, the conversion of phthalic acid derivatives to benzoic acid involves a decarboxylation step. kuleuven.be These types of reactions are essential for producing a variety of chemical intermediates and final products. organic-chemistry.org

Influence of Catalysts on Reaction Pathways and Selectivity

Catalysts play a pivotal role in directing the reaction pathways and enhancing the selectivity of reactions involving this compound and its anhydride. nih.govbohrium.com The choice of catalyst can significantly influence the outcome of a reaction, favoring the formation of a desired product over others.

In the synthesis of tetrachlorophthalic anhydride itself, catalysts are crucial. The chlorination of phthalic anhydride is an electrophilic substitution reaction that often employs catalysts. guidechem.com For example, iodine or iodine trichloride (B1173362) can be used as a catalyst in the presence of fuming sulfuric acid or sulfuric anhydride as a solvent. googleapis.comepo.org These catalysts facilitate the chlorination process and can also be involved in the purification of the crude product by selectively decomposing impurities. googleapis.com

In multicomponent reactions, catalysts are essential for selecting a specific reaction route and preventing the formation of byproducts. nih.govbohrium.com For instance, in the synthesis of flame-retardant unsaturated polyester (B1180765) resins using tetrachlorophthalic anhydride, various catalysts can be employed to control the polymerization process. guidechem.com Similarly, in the preparation of dyes and pigments from tetrachlorophthalic anhydride, acid catalysts are often used to promote the desired condensation reactions. chemcess.com The use of specific catalysts can also enable stereocontrolled reactions, which is particularly important in the synthesis of chiral molecules. nih.gov

Catalysts in this compound Chemistry

| Reaction Type | Catalyst Example | Function | Reference |

|---|---|---|---|

| Chlorination of Phthalic Anhydride | Iodine / Iodine Trichloride | Facilitates electrophilic substitution | googleapis.comepo.org |

| Synthesis of Polyester Resins | Various (e.g., acid catalysts) | Controls polymerization | guidechem.com |

| Dye Synthesis | Acid Catalysts | Promotes condensation reactions | chemcess.com |

| Selective Dechlorination | Nickel compounds with bidentate ligands | Promotes selective removal of chlorine atoms | google.com |

Advanced Characterization and Analytical Techniques in Tetrachlorophthalic Acid Research

Spectroscopic Analysis

Spectroscopic techniques are indispensable tools for probing the molecular structure of tetrachlorophthalic acid. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals information about their functional groups, bonding, and electronic transitions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound, like other carboxylic acids, is characterized by distinct absorption bands that correspond to the vibrational frequencies of its constituent bonds.

Key characteristic peaks in the IR spectrum of this compound include a broad absorption band in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid groups. The presence of strong hydrogen bonding in the solid state contributes to the broadening of this peak. Another significant absorption is the C=O stretching vibration of the carbonyl group, which typically appears as a strong, sharp peak around 1700 cm⁻¹. The C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. The aromatic C=C stretching vibrations also give rise to characteristic absorptions in the 1400-1600 cm⁻¹ region.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Carbonyl (C=O) | Stretching | ~1700 |

| Aromatic (C=C) | Stretching | 1400-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy : Due to the molecular structure of this compound (3,4,5,6-tetrachloro-1,2-benzenedicarboxylic acid), the aromatic ring is fully substituted with chlorine atoms and carboxylic acid groups, meaning there are no protons directly attached to the ring. Consequently, the ¹H-NMR spectrum of pure this compound would not show signals in the aromatic region. The only observable signal would be from the acidic protons of the two carboxylic acid groups, which would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum offers more detailed structural information by showing signals for each unique carbon atom in the molecule. For this compound, one would expect to see distinct signals for the carbonyl carbons of the carboxylic acid groups and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing effects of the chlorine and carboxylic acid substituents.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 160-170 |

| Aromatic (C-COOH) | 130-140 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. For phthalic acid, an absorbance maximum is observed around 281 nm. researchgate.net The presence of chlorine atoms as substituents on the benzene (B151609) ring in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phthalic acid.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. They are particularly crucial for assessing the purity of this compound and for identifying any impurities or by-products from its synthesis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful analytical technique for the quantitative determination of this compound. analytice.com This method offers high resolution and sensitivity, making it suitable for analyzing complex mixtures. In a typical reverse-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of this compound and related compounds, a mobile phase consisting of a mixture of acetonitrile, water, and an acid like trifluoroacetic or citric acid is often employed. americanlaboratory.com Detection is commonly achieved using a UV detector set at a wavelength where the analyte absorbs strongly, such as 272 nm. americanlaboratory.com

HPLC is an invaluable tool for monitoring the progress of chemical reactions involving this compound. americanlaboratory.com By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of products. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize reaction time.

Furthermore, HPLC is instrumental in the identification and quantification of by-products and impurities. epo.org In the synthesis of this compound, various side reactions can occur, leading to the formation of undesired compounds. HPLC methods can be developed to separate these by-products from the main product, allowing for their characterization and for the implementation of purification strategies. For instance, in syntheses starting from tetrachlorophthalic anhydride (B1165640), HPLC can be used to monitor the hydrolysis to this compound. americanlaboratory.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetrachlorophthalic anhydride |

| Phthalic acid |

| Acetonitrile |

| Trifluoroacetic acid |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and thermally stable compounds. For carboxylic acids like this compound, a derivatization step is often necessary to convert the non-volatile acid into a more volatile ester (e.g., a methyl or silyl (B83357) ester), making it suitable for GC analysis. researchgate.net When coupled with a Mass Spectrometer (MS), the technique not only separates the components of a mixture but also provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns, allowing for definitive identification.

Research Findings: GC/MS is extensively used for the determination of phthalic acid and its esters in various matrices. nih.gov The analysis of this compound would involve an extraction step, followed by derivatization. The derivatized sample is then injected into the GC system. The separation occurs in a capillary column, often with a nonpolar or slightly polar stationary phase. uw.edu.pl The mass spectrometer, operating in electron ionization (EI) mode, fragments the eluting compounds, generating a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov For quantitative analysis, the system can be operated in selected ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. uw.edu.pl

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) researchgate.net |

| GC Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) or similar nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) nih.gov |

| Injector Temperature | 250°C nih.gov |

| Oven Program | Initial temp 100°C, ramped to 280°C nih.gov |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| MS Detector Mode | Scan or Selected Ion Monitoring (SIM) |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org It is particularly well-suited for the analysis of charged species like carboxylic acids. Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates analytes in a buffer-filled capillary based on their charge-to-size ratio. libretexts.org This technique offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. usp.org

Research Findings: CZE has been successfully applied to the simultaneous determination of various carboxylic and aromatic carboxylic acids. nih.govnih.gov For the analysis of this compound, a background electrolyte (BGE) with a controlled pH would be used. Since the carboxyl groups will be deprotonated (negatively charged) at a neutral or basic pH, they will migrate toward the anode. However, a cationic surfactant can be added to the BGE to reverse the direction of the electroosmotic flow, allowing for the rapid analysis of anions toward the cathode. nih.gov Detection is typically performed using a UV detector, as the aromatic ring of this compound absorbs UV radiation. nih.gov

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica (e.g., 50 cm total length, 50 µm I.D.) |

| Background Electrolyte (BGE) | 30 mM Phosphate buffer with 1.0 mM TTAB (cationic surfactant) nih.gov |

| pH | 6.5 - 8.0 nih.govnih.gov |

| Voltage | 20-25 kV |

| Temperature | 25°C |

| Detection | Direct UV at 190-214 nm nih.gov |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass percent) of a compound. For a pure sample of this compound, this technique is used to verify its empirical formula by comparing the experimentally determined percentages of carbon, hydrogen, chlorine, and oxygen to the theoretically calculated values. This comparison is a critical checkpoint for confirming the identity and purity of a synthesized compound.

Research Findings: The molecular formula of this compound is C₈H₂Cl₄O₄. chemicalbook.com Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. Any significant deviation between the experimental and theoretical values would indicate the presence of impurities or an incorrect structural assignment.

| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 31.62% |

| Hydrogen (H) | 1.008 | 2 | 2.016 | 0.66% |

| Chlorine (Cl) | 35.453 | 4 | 141.812 | 46.66% |

| Oxygen (O) | 15.999 | 4 | 63.996 | 21.06% |

| Total | - | - | 303.912 | 100.00% |

Thermal Analysis (e.g., Thermal Stability Studies)

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for assessing the thermal stability of this compound. TGA measures changes in mass with temperature, indicating decomposition temperatures, while DSC measures the heat flow into or out of a sample, revealing melting points, phase transitions, and heats of reaction.

Research Findings: The thermal stability of this compound and its derivatives is a key parameter, especially for its use in polymers and flame retardants. Studies on the related compound, tetrachlorophthalic anhydride, show that its decomposition is induced at temperatures above 150°C. googleapis.com For safe storage, a temperature below +30°C is recommended. chemicalbook.com TGA analysis of this compound would show a mass loss step corresponding to its decomposition, and the onset temperature of this mass loss is a measure of its thermal stability. DSC analysis would show an endothermic peak corresponding to its melting point.

| Technique | Expected Event | Approximate Temperature | Information Gained |

|---|---|---|---|

| DSC | Melting | ~98°C | Melting point, Purity |

| TGA | Decomposition | >150°C googleapis.com | Thermal stability, Decomposition kinetics |

X-ray Single Crystal Diffraction for Structural Elucidation

Research Findings: To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction data is processed to generate an electron density map, from which the atomic positions are determined. nih.gov The structural data for this compound is available in public databases such as the Crystallography Open Database (COD). This information is invaluable for understanding the molecule's steric and electronic properties and how it interacts with other molecules, which is fundamental to its role in materials science and chemical synthesis.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.65 |

| b (Å) | 17.54 |

| c (Å) | 7.98 |

| β (°) | 115.4 |

| Volume (ų) | 1095 |

Note: The crystallographic data presented is illustrative and based on typical values for similar organic compounds. Specific data can be accessed through the Crystallography Open Database (COD) under accession numbers like 2011542, 2018133, etc. nih.gov

Derivatives and Functional Materials of Tetrachlorophthalic Acid

Synthesis and Characterization of Tetrachlorophthalic Acid Derivatives

Tetrachlorophthalimides and N-Substituted Tetrachlorophthalamic Acids

Tetrachlorophthalimides are a significant class of derivatives synthesized from tetrachlorophthalic anhydride (B1165640). These compounds can be prepared through a one-step synthesis from commercially available reagents. acs.org They have been investigated for their potential as α-glucosidase inhibitors, which could have applications in the treatment of diseases like diabetes. semanticscholar.org The hydrophobic groups at the nitrogen atom have been shown to be crucial for their inhibitory activity. semanticscholar.org

N-substituted tetrachlorophthalamic acids are intermediates in the synthesis of N-substituted tetrachlorophthalimides. They are formed by the reaction of tetrachlorophthalic anhydride with primary amines.

The reaction of tetrachlorophthalic anhydride with primary amines, including heterocyclic primary amines, is a key step in the formation of N-substituted tetrachlorophthalamic acids. chemguide.co.uklibretexts.org This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. The product is a carboxylic acid and an amide on the same molecule.

The general reaction can be represented as the interaction between an acid anhydride and a compound with an -NH2 group. chemguide.co.uk Initially, this reaction yields a carboxylic acid and an amide. libretexts.org If an excess of the amine is used, it will react with the carboxylic acid to form a salt. libretexts.org

N-substituted tetrachlorophthalamic acids can undergo dehydration to form the corresponding N-substituted tetrachlorophthalimides. This intramolecular cyclization reaction involves the removal of a water molecule from the amic acid, leading to the formation of the five-membered imide ring. This process is a common method for synthesizing phthalimide (B116566) derivatives. nih.gov

Diesters of this compound

Diesters of this compound can be synthesized through the direct esterification of tetrachlorophthalic anhydride with primary alcohols at high temperatures (200 °C or above). nih.gov This reaction can sometimes be accompanied by a decarbonylation side reaction, which results in the formation of tetrachlorobenzoate esters. nih.gov The ratio of the desired diester to the decarbonylated product can be influenced by the use of a base catalyst, such as potassium carbonate. nih.gov Another method involves a two-step process where the anhydride is first reacted with an allylic alcohol and a base to form a half-ester sodium salt, which is then reacted with an allylic halide to yield the diester. google.com

Table 1: Synthesis of this compound Diesters

| Reactants | Conditions | Product | Side Product | Reference |

|---|---|---|---|---|

| Tetrachlorophthalic anhydride, primary alcohol | ≥200 °C | This compound diester | Tetrachlorobenzoate ester | nih.gov |

| Tetrachlorophthalic anhydride, primary alcohol, K2CO3 | ≥200 °C | Tetrachlorobenzoate ester | This compound diester | nih.gov |

| Tetrachlorophthalic anhydride, allylic alcohol, base | - | Half-ester sodium salt | - | google.com |

This compound Dichloride

Halogenated Benzoic Acid Derivatives

This compound and its anhydride can serve as precursors for the synthesis of other halogenated benzoic acid derivatives. For instance, 2,3,4,5-tetrachlorobenzoic acid can be synthesized from this compound or anhydride. One method involves reacting it with water catalyzed by sodium hydroxide (B78521) at 200°C for 7 hours, resulting in a 93% yield. nih.gov This tetrachlorobenzoic acid can then be converted to its corresponding acid chloride and subsequently reacted with amines to form amides. nih.gov

Furthermore, tetrachlorophthalic anhydride is a key intermediate in the synthesis of 2,3,4,5-tetrafluorobenzoic acid. guidechem.com This process involves four main steps: imidization, fluorination, hydrolysis, and decarboxylation. guidechem.com

Coordination Compounds and Metal Complexes

This compound, as a dicarboxylic acid, can act as a ligand in the formation of coordination compounds and metal-organic frameworks (MOFs). The carboxylate groups can coordinate to metal ions, particularly lanthanide ions, leading to the formation of complex structures. mdpi.com Aromatic carboxylates are frequently used as organic ligands to create lanthanide-based coordination polymers (LnCPs) due to their ability to form stable complexes with unique photoluminescent properties. nih.gov The presence of bulky chlorine atoms on the benzene (B151609) ring of this compound can influence the coordination geometry and the resulting crystal packing of the metal complexes.

The formation of these coordination polymers often occurs in aqueous solutions where the deprotonated carboxylate groups can bridge multiple metal ions. mdpi.com The spatial separation of the two carboxylate groups on the phthalic acid backbone makes it impossible for them to saturate the coordination sphere of a single metal ion, thus promoting the formation of polymeric or oligomeric structures. mdpi.com

Lanthanide-Based Coordination Polymers

Lanthanide-based coordination polymers (LnCPs) are a class of materials known for their distinctive optical properties, such as narrow-band emission and long fluorescence lifetimes, which make them suitable for applications in sensing and diagnostics. mdpi.com These polymers are constructed from lanthanide ions linked together by organic ligands, such as aromatic dicarboxylic acids. nih.govmdpi.com Ligands like terephthalic acid and its derivatives are commonly used for this purpose due to their thermal and chemical stability. mdpi.com

In the formation of these polymers, the lanthanide ion can have various coordination numbers, with eight-coordination being common. mdpi.com The carboxylate groups of the organic linker bridge different lanthanide ions, leading to the formation of extended one-, two-, or three-dimensional networks. mdpi.comnih.gov The choice of organic ligand is crucial as it can be used to tune the luminescent properties of the resulting LnCP. nih.gov The introduction of co-ligands can also modify the structure and reduce luminescence quenching caused by coordinated water molecules. nih.gov

Crystal Packing and Non-covalent Interactions in Coordination Compounds

For aromatic compounds, π-π stacking and edge-to-face interactions are common stabilizing forces. mdpi.com In heterocyclic compounds, N···H interactions have been shown to be favored in crystal packing. nih.gov The arrangement of molecules in the crystal is a result of a balance between these various attractive and repulsive forces. mdpi.comnih.gov The study of these interactions is a key aspect of crystal engineering, which aims to design and synthesize new crystalline materials with desired physical and chemical properties. nih.gov

Schiff Bases and Related Heterocyclic Compounds

Schiff bases, which contain an azomethine (-C=N-) group, are versatile intermediates in organic synthesis and serve as precursors for the synthesis of a wide range of heterocyclic compounds. advancechemjournal.com They are typically formed through the condensation reaction of a primary amine with an active carbonyl compound. advancechemjournal.com The resulting imine bond can undergo cyclization reactions with various reagents to form heterocyclic rings of different sizes, such as four-membered azetidinones, five-membered thiazolidinones, and seven-membered oxazepines. ekb.egresearchgate.netekb.eg

Phthalic acid and its derivatives can be used in these cyclization reactions. researchgate.net For instance, the reaction of a Schiff base with phthalic anhydride can lead to the formation of an oxazepine derivative. ekb.eguobaghdad.edu.iq These heterocyclic compounds are of significant interest due to their presence in many biologically active molecules and their applications in medicinal chemistry. advancechemjournal.comekb.eg

Applications in Polymeric Materials Science

As a Building Block for Polyesters and Resins

This compound, as an aromatic dicarboxylic acid, is a potential building block for the synthesis of polyesters and resins. Aromatic dicarboxylic acids, such as isophthalic acid and terephthalic acid, are key raw materials in the chemical industry for producing various types of polyester (B1180765) resins. penpet.combiesterfeld.com These resins are known for their good mechanical properties, chemical resistance, and thermal stability. biesterfeld.com

The inclusion of isophthalic acid in polyester formulations can enhance properties like hydrolytic stability and hardness. polyestermfg.com Polyesters based on aromatic acids are used in a wide range of applications, including high-performance coatings, adhesives, and rigid foams. poliuretanos.com.br Given its structure, this compound could be used to produce polyesters with specific properties, potentially including enhanced flame retardancy due to the presence of chlorine atoms.

Table 1: Comparison of Aromatic Dicarboxylic Acids in Polyester Resins

| Dicarboxylic Acid | Key Properties Imparted to Resin | Common Applications |

|---|---|---|

| Isophthalic Acid | Good strength, hydrolysis, and chemical resistance. biesterfeld.com | Corrosion-resistant applications, high-quality resins. biesterfeld.com |

| Terephthalic Acid | High resistance to chemicals and hydrolysis, high heat resistance, excellent mechanical stability. biesterfeld.com | Polymer concrete, manual laminating processes. biesterfeld.com |

Crosslinking Agent in Epoxy Resins

While this compound itself is a dicarboxylic acid, its anhydride derivative, tetrachlorophthalic anhydride, is used as a crosslinking or curing agent for epoxy resins. tetrawill.comazom.com Acid anhydrides are a class of curing agents that react with the epoxide groups of the resin to form a highly crosslinked, three-dimensional polymer network. tetrawill.comresearchgate.net This crosslinking reaction typically occurs at elevated temperatures and results in a thermoset material with excellent thermal stability, high glass transition temperature, and good chemical resistance. tetrawill.comazom.com

The curing mechanism involves the reaction of the anhydride with a hydroxyl group to open the anhydride ring and form a carboxylic acid, which then reacts with an epoxy group. researchgate.net Alternatively, a tertiary amine catalyst can initiate the reaction by opening the anhydride, which then reacts with the epoxy resin. youtube.com The resulting ester linkages contribute to the robust nature of the cured epoxy. azom.com Dianhydrides, in particular, lead to dense crosslinking and are used in high-performance applications such as electrically insulating encapsulants and chemically resistant coatings. azom.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Terephthalic acid |

| Isophthalic acid |

| Phthalic acid |

| Schiff base |

| Azetidinone |

| Thiazolidinone |

| Oxazepine |

| Phthalic anhydride |

| Tetrachlorophthalic anhydride |

| Isophthalic acid/neopentyl glycol (ISO/NPG) |

| Dicyclopentadiene (DCPD) |

Fire Performance Enhancement in Polymers

This compound and its anhydride are significant components in the formulation of flame-retardant materials. ijbpas.comchemicalbook.com Their efficacy stems from the high chlorine content, which functions to suppress combustion in polymers. When incorporated into a polymer matrix, either as a reactive comonomer or an additive, these compounds interfere with the chemical reactions that sustain a fire.

The mechanism of flame retardancy involves the release of halogen radicals (in this case, chlorine) at elevated temperatures. These radicals act as scavengers in the gas phase, interrupting the exothermic processes of combustion. This action helps to quench the flame, reduce the rate of heat release, and slow the spread of fire. google.com

Derivatives of this compound are utilized as reactive fire retardants, particularly in unsaturated polyester resins and polyurethane foams. researchgate.netorientjchem.org By reacting with the polymer backbone, they become an integral part of the final material, which prevents leaching and ensures long-term fire performance. This reactive approach is often preferred over additive methods for creating durable, fire-resistant composites. Research and industrial applications have demonstrated their utility in various polymer systems to meet stringent fire safety standards. quimicaorganica.orgprepchem.com

Table 1: Application of this compound/Anhydride in Fire Retardant Polymers

| Polymer System | Role of this compound Derivative | Reference |

|---|---|---|

| Unsaturated Polyester Resins | Reactive Flame Retardant | ijbpas.comresearchgate.net |

| Polyurethanes / Polyols | Raw Material for Flame Retardants | ijbpas.comchemicalbook.comorientjchem.org |

| Epoxy Resins | Crosslinking Agent with Fire Resistance | noaa.gov |

Influence on Optical Properties of Polymeric Materials (e.g., Refractive Index, Transparency)

The incorporation of this compound derivatives into polymer structures can significantly influence their optical properties, most notably the refractive index. nih.gov The refractive index of a polymer is a measure of how much it bends light and is dependent on the molecular structure and composition of the material. guidechem.comgoogle.com

This principle is applied in the development of high-refractive-index polymers (HRIPs) for advanced optical applications, such as lenses, optical fibers, and anti-reflective coatings. google.comvcu.edu While this compound itself is primarily used for other purposes like flame retardancy, the fundamental chemical principle demonstrates its potential to modify optical characteristics. However, the incorporation of such additives can also affect other optical properties like transparency and clarity, which must be carefully balanced during material formulation.

Table 2: General Influence of Halogen Atoms on Polymer Refractive Index

| Element | Molar Refraction (cm³/mol) | Expected Impact on Polymer Refractive Index |

|---|---|---|

| Hydrogen (H) | 1.10 | Baseline |

| Carbon (C) | 2.42 | Baseline |

| Oxygen (O) in ethers | 1.64 | Minor |

| Chlorine (Cl) | 5.97 | Significant Increase |

| Bromine (Br) | 8.87 | Very Significant Increase |

Data derived from general principles of polymer chemistry. nih.gov

Role in Dye and Pigment Chemistry

This compound and its anhydride are foundational intermediates in the synthesis of a variety of dyes and pigments. noaa.gov

Intermediate in Dye and Pigment Production

Tetrachlorophthalic anhydride serves as a crucial raw material for several classes of high-performance colorants. ijbpas.comchemicalbook.com It is a key building block for quinophthalone dyes, which are used for coloring resins, and for isoindolinone pigments, which find application in coatings and printing inks. ijbpas.comchemicalbook.com The chemical structure of the tetrachlorophthalic ring provides a stable and robust core upon which complex chromophores can be built, leading to pigments with excellent lightfastness and thermal stability. Its use as an intermediate is a well-established part of the organic dyes and pigments industry.

Application in Color Additives (e.g., D&C Red Nos. 27 and 28)

A specific and significant application of this compound is in the production of certain certified color additives used in cosmetics and drugs. D&C Red No. 27 (principally 2′,4′,5′,7′-tetrabromo-4,5,6,7-tetrachlorofluorescein) and its sodium salt, D&C Red No. 28, are synthesized using this compound or its anhydride.

The synthesis involves the acid condensation of tetrachlorophthalic anhydride with resorcinol (B1680541) to form 4,5,6,7-tetrachlorofluorescein. This intermediate is then brominated to produce the final dye molecule. The U.S. Code of Federal Regulations (CFR) specifies limits for residual this compound (TCPA) in the final color additive, highlighting its role as a key intermediate in the manufacturing process. A direct correlation has been observed between the presence of TCPA and certain impurities in batches of these color additives.

Table 3: Synthesis of D&C Red No. 27 from Tetrachlorophthalic Anhydride

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| 1. Condensation | Tetrachlorophthalic Anhydride | Resorcinol | 4,5,6,7-Tetrachlorofluorescein |

| 2. Bromination | 4,5,6,7-Tetrachlorofluorescein | Elemental Bromine | 2′,4′,5′,7′-Tetrabromo-4,5,6,7-tetrachlorofluorescein (D&C Red No. 27) |

Based on manufacturing processes described in regulatory documents.

Pharmaceutical and Agrichemical Intermediates

This compound and its derivatives are recognized as useful intermediates for organic and drug syntheses.

Precursor for Fluoroquinolone Antibiotics

While tetrachlorophthalic anhydride is listed as an intermediate for pharmaceuticals, a direct, commonly cited synthetic pathway to fluoroquinolone antibiotics from this specific precursor is not well-documented in prominent chemical literature. The established synthesis routes for major fluoroquinolones, such as Ciprofloxacin, typically start from different halogenated precursors, for example, by reacting 6-fluoro-7-chloro-l-cyclopropyl-4-oxo-l,4-dihydro-quinoline-3-carboxylic acid with piperazine. Other documented syntheses begin with compounds like 3-chloro-4-fluoroaniline (B193440) or 2,4,5-trifluoro benzoyl chloride. Therefore, while being a versatile chemical intermediate, its role as a direct precursor in the mainstream synthesis of fluoroquinolone antibiotics is not clearly established.

Synthesis of Trifluoroacetic Acid

A direct synthesis of trifluoroacetic acid from this compound is not a chemically feasible or documented transformation in the scientific literature. The significant structural and compositional differences between the two molecules make a direct conversion highly improbable. This compound is a chlorinated aromatic dicarboxylic acid, characterized by a benzene ring substituted with four chlorine atoms and two carboxylic acid groups. In contrast, trifluoroacetic acid is a fluorinated aliphatic monocarboxylic acid, consisting of a single carbon atom bonded to a carboxylic acid group and three fluorine atoms.

The conversion of this compound to trifluoroacetic acid would necessitate a series of complex and energetically demanding reactions. These would include the cleavage of the stable aromatic ring, the replacement of all four chlorine atoms with fluorine atoms, and the removal of one of the carboxylic acid groups, along with several carbon atoms from the original benzene ring. Such a synthetic pathway is not only un-documented but also conceptually impractical from a chemical standpoint.

Established methods for the synthesis of trifluoroacetic acid typically involve starting materials that are structurally more closely related to the final product. These methods include the electrochemical fluorination of acetic acid or its derivatives, and the oxidation of fluorine-containing organic compounds.

Development of Biologically Active Derivatives

This compound and its anhydride are valuable starting materials for the synthesis of a variety of derivatives that exhibit a range of biological activities. Research has primarily focused on the development of compounds with antimicrobial, antifungal, and potential anticancer properties. These derivatives often incorporate nitrogen-containing moieties, such as imides, amides, and heterocyclic rings, which are known to be important pharmacophores.

Synthesis of N-Substituted Tetrachlorophthalimides and Their Precursors

A common strategy for the synthesis of biologically active derivatives involves the reaction of tetrachlorophthalic anhydride with various primary amines. This two-step process typically begins with the formation of an N-substituted tetrachlorophthalamic acid, followed by a dehydration step to yield the corresponding N-substituted tetrachlorophthalimide.

The initial step involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the tetrachlorophthalic anhydride, leading to the opening of the anhydride ring and the formation of the amic acid. This reaction is often carried out in a suitable organic solvent. The subsequent dehydration of the amic acid to the imide is commonly achieved by treatment with a dehydrating agent, such as acetic anhydride and anhydrous sodium acetate. researchgate.net

A variety of heterocyclic primary amines have been utilized in these syntheses, leading to a diverse range of N-substituted tetrachlorophthalimides. These heterocyclic moieties include thiazole, benzothiazole, thiadiazole, pyridine, and quinoline. researchgate.net The introduction of these different heterocyclic systems allows for the modulation of the biological activity of the final compounds.

Antimicrobial and Antifungal Activities

Several studies have demonstrated that derivatives of this compound possess significant antimicrobial and antifungal properties. The following tables summarize some of the key findings in this area.

Table 1: Antimicrobial Activity of N-Substituted Tetrachlorophthalimides

| Compound | Substituent | Test Organism | Activity | Reference |

|---|---|---|---|---|

| N-(thiazol-2-yl)tetrachlorophthalimide | 2-Thiazolyl | Staphylococcus aureus | Good | researchgate.net |

| N-(benzothiazol-2-yl)tetrachlorophthalimide | 2-Benzothiazolyl | Escherichia coli | Good | researchgate.net |

| N-(pyridin-3-yl)tetrachlorophthalimide | 3-Pyridinyl | Candida albicans | Good | researchgate.net |

| N-(quinolin-8-yl)tetrachlorophthalimide | 8-Quinolinyl | Aspergillus niger | Good | researchgate.net |

Note: "Good" activity was reported in the study, but specific quantitative data such as inhibition zones or MIC values were not provided in the available abstract.

Tetrachlorophthaloylamino Acids and Dipeptide Derivatives

Another class of biologically active derivatives is derived from the reaction of tetrachlorophthalic anhydride with amino acids. This leads to the formation of tetrachlorophthaloylamino acids. These compounds, as well as their corresponding methyl esters and dipeptide methyl esters, have been synthesized and evaluated for their antimicrobial activity. researchgate.net

The synthesis of tetrachlorophthaloyldipeptide methyl esters is typically achieved by coupling a tetrachlorophthaloylamino acid with an amino acid methyl ester using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net

Table 2: Antimicrobial Activity of Tetrachlorophthaloylamino Acid and Dipeptide Derivatives

| Compound Type | General Structure | Test Organisms | Activity | Reference |

|---|---|---|---|---|

| Tetrachlorophthaloylamino acids | TCP-(Amino Acid) | Various microorganisms | Active | researchgate.net |

| Tetrachlorophthaloylamino acid methyl esters | TCP-(Amino Acid)-OCH3 | Various microorganisms | Active | researchgate.net |

| Tetrachlorophthaloyldipeptide methyl esters | TCP-(Amino Acid)1-(Amino Acid)2-OCH3 | Various microorganisms | Active | researchgate.net |

Note: The referenced study indicates that these compounds were found to be active against a number of microorganisms, but does not provide specific data on the organisms tested or the extent of the activity in the abstract.

Glycosidase Inhibition and Anticancer Properties

Research into the biological activities of this compound derivatives has also extended to their potential as enzyme inhibitors and anticancer agents. While direct studies on this compound derivatives are limited in the available literature, related structures such as borylated 2,3,4,5-tetrachlorobenzamides, which can be synthesized from tetrachlorophthalic anhydride, have shown promise. These compounds have been evaluated for their glycosidase inhibition and anticancer properties. However, as these are not direct derivatives of this compound, their detailed findings are outside the strict scope of this article.

Theoretical and Computational Studies of Tetrachlorophthalic Acid

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic and structural properties of molecules. mdpi.com DFT methods are chosen for their balance of computational cost and accuracy, making them suitable for studying relatively complex molecules like tetrachlorophthalic acid. These calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties by solving approximations of the Schrödinger equation.

For halogenated compounds, the choice of basis set and functional is crucial to accurately model the behavior of the electron-rich halogen atoms. Studies on similar halogenated organic molecules often utilize hybrid functionals like B3LYP in combination with Pople-style basis sets (e.g., 6-311G(d,p)) to achieve reliable results. mdpi.com Such calculations form the foundation for more detailed analyses of the molecule's characteristics.

The distribution of electron density and the nature of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. ossila.com The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.

In this compound, the four electron-withdrawing chlorine atoms significantly influence the electron density distribution across the aromatic ring and the carboxylic acid groups. The HOMO is often associated with the molecule's ability to donate electrons, while the LUMO's energy level indicates its capacity to accept them. ossila.comajchem-a.com The structural diagram of a HOMO generally shows a greater electron density than the LUMO, which confirms the electron-donating ability of the molecule. researchgate.net

| Orbital | Significance | Expected Localization in this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Electron-donating capacity; region of likely electrophilic attack. ossila.com | Likely distributed over the oxygen atoms of the carboxyl groups and the π-system of the benzene (B151609) ring. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting capacity; region of likely nucleophilic attack. ossila.com | Expected to be localized on the carbon atoms of the benzene ring and the carboxyl groups, influenced by the electronegative chlorine atoms. |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability. researchgate.net | The large number of electronegative atoms would likely result in a significant energy gap, suggesting high stability. |

Non-covalent interactions play a critical role in the crystal packing and supramolecular assembly of this compound. rsc.org The presence of both hydrogen bond donors (the carboxylic acid -OH groups) and halogen bond donors (the chlorine atoms) allows for a rich variety of intermolecular connections.